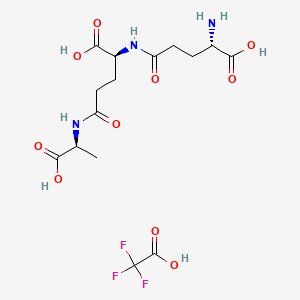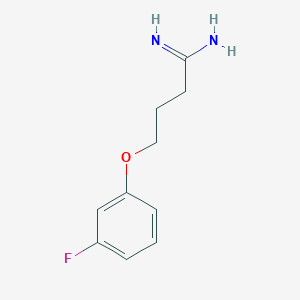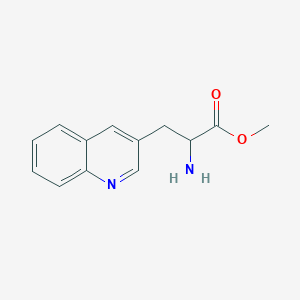
Methyl 2-amino-3-(quinolin-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(quinolin-3-yl)propanoate is a chemical compound that features a quinoline ring attached to a propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(quinolin-3-yl)propanoate typically involves the reaction of quinoline derivatives with amino acids or their esters. One common method involves the use of quinoline-3-carboxaldehyde and methyl 2-amino-3-bromopropanoate under basic conditions to form the desired product through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 2-amino-3-(quinolin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Methyl 2-amino-3-(quinolin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-amino-3-(quinolin-3-yl)propanoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-(quinolin-2-yl)propanoate
- Methyl 2-amino-3-(quinolin-2-yl)propanoate
- Methyl 3-amino-3-(quinolin-4-yl)propanoate
Uniqueness
Methyl 2-amino-3-(quinolin-3-yl)propanoate is unique due to the position of the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with enzymes, receptors, and other biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl 2-amino-3-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)7-9-6-10-4-2-3-5-12(10)15-8-9/h2-6,8,11H,7,14H2,1H3 |
InChI 键 |
UEPLCVYPDMQVHL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2N=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


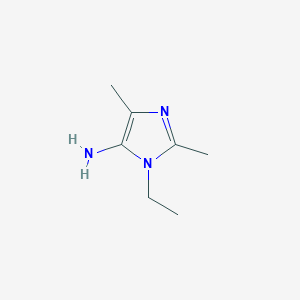
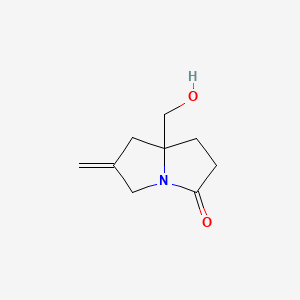
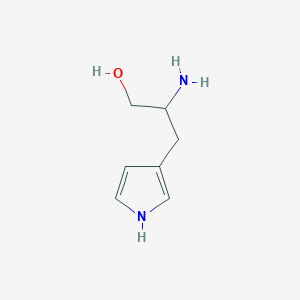
![7-[(1H-1,3-benzodiazol-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13576092.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylicaciddihydrochloride](/img/structure/B13576099.png)
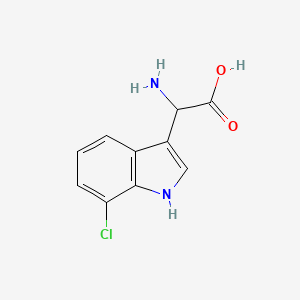
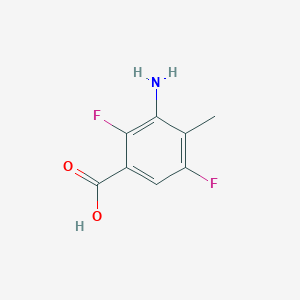

![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
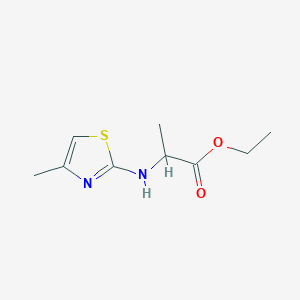

![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
